ethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the benzothiophene moiety: This step typically involves a cyclization reaction using a thiophene derivative.
Amidation and esterification:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared to other similar compounds, such as:
Benzopyran derivatives: These compounds share the benzopyran ring structure and may have similar biological activities.
Benzothiophene derivatives: These compounds share the benzothiophene moiety and may have similar chemical reactivity.
Amide and ester-containing compounds: These compounds share the functional groups present in ETHYL 2-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE and may have similar chemical properties.
Properties
Molecular Formula |
C28H27NO5S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H27NO5S/c1-3-33-28(32)24-21-6-4-5-7-23(21)35-26(24)29-25(30)18-12-13-20-19(14-18)15-22(34-27(20)31)17-10-8-16(2)9-11-17/h8-14,22H,3-7,15H2,1-2H3,(H,29,30) |
InChI Key |
SJUUHSSAGVDNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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